Structural Elucidation of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid: A Comprehensive Technical Guide
Structural Elucidation of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a highly strained, bridged bicyclic amino acid. As a conformationally restricted scaffold, it is a critical chiral building block in the synthesis of peptidomimetics and carbocyclic nucleosides (e.g., abacavir). Because its pharmacological utility is strictly governed by its absolute configuration and the relative endo/exo stereochemistry of its substituents, rigorous structural elucidation is paramount. This whitepaper details the analytical causality, self-validating spectroscopic frameworks, and experimental protocols required to definitively characterize this molecule.
Molecular Architecture & Synthetic Context
The azanorbornene scaffold is typically accessed via an asymmetric aza-Diels-Alder cycloaddition between cyclopentadiene and a chiral imino ester (such as those derived from ethyl glyoxylate and (R)-1-phenylethanamine) [1]. The resulting cycloadduct possesses a rigid bicyclic framework featuring:
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Two bridgehead carbons (C1 and C4).
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A secondary amine at the 2-position.
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A chiral center at C3 bearing the carboxylic acid.
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An endocyclic double bond (C5-C6).
Under acidic conditions, this strained system is susceptible to skeletal rearrangements into 2-oxabicyclo[3.3.0]oct-7-en-3-ones [2]. Therefore, elucidation must be conducted under mild, pH-controlled conditions to ensure the structural integrity of the analyte.
Fig 1: Sequential workflow for the structural elucidation of the azanorbornene scaffold.
High-Resolution Mass Spectrometry & Infrared Profiling
Before deploying complex NMR techniques, the fundamental molecular identity must be established.
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HRMS (ESI-TOF): The theoretical exact mass for C7H9NO2 is 139.0633 Da. In positive ion mode, the [M+H]+ peak at m/z140.0711 confirms the molecular formula.
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FTIR Spectroscopy: The presence of a strong carbonyl stretch ( νC=O ) at ∼1630 cm−1 and a broad amine/hydroxyl stretch at 3100−3400 cm−1 indicates that the molecule exists primarily as a zwitterion in the solid state.
Nuclear Magnetic Resonance (NMR): The Core Analytical Engine
The rigid geometry of the [2.2.1] bicyclic system makes NMR the most powerful tool for structural elucidation. The spatial constraints dictate specific scalar couplings ( J ) and Nuclear Overhauser Effects (NOE), creating a self-validating logic system for stereochemical assignment [3].
Resolving the Backbone (COSY, HSQC, HMBC)
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COSY: Traces the contiguous spin systems. The bridgehead proton H4 ( ∼3.5 ppm ) couples to the adjacent alkene protons (H5, H6) and the bridging methylene protons (H7).
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HSQC: Differentiates the diastereotopic protons of the C7 bridge. The syn-proton (pointing toward the alkene) and anti-proton (pointing toward the amine) exhibit distinct chemical shifts due to the magnetic anisotropy of the C=C double bond.
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HMBC: Confirms regiochemistry. A strong 3JCH correlation from H3 to the carboxylate carbon (C8, ∼173 ppm ) definitively places the acid moiety at the 3-position.
The Karplus Relationship & Relative Stereochemistry (NOESY)
Determining whether the carboxylic acid is endo (pointing away from the bridge) or exo (pointing toward the bridge) relies on two cross-validating phenomena:
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Vicinal Coupling ( 3J3,4 ): According to the Karplus equation, the coupling constant depends on the dihedral angle ( θ ) between H3 and H4.
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If the acid is endo , the H3 proton is exo. The dihedral angle θH3(exo)-H4 is ∼45∘ , resulting in a measurable coupling of 3J3,4≈3.5 Hz (H3 appears as a doublet).
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If the acid is exo , the H3 proton is endo. The dihedral angle θH3(endo)-H4 is ∼90∘ . Because cos2(90∘)=0 , the coupling is 3J3,4≈0 Hz (H3 appears as a singlet).
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NOESY Correlations: An exo-H3 proton (indicating an endo-acid) will show a strong through-space NOE cross-peak with the syn-proton of the C7 bridge. An endo-H3 proton will not.
Fig 2: Key structural correlations: HMBC connectivity and NOE spatial proximity.
Quantitative NMR Data Summary
The following table summarizes the expected spectral data for the (1R, 3S, 4S)endo-isomer, validated through the logic described above.
| Position | 1 H Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | 13 C Chemical Shift ( δ , ppm) | Key HMBC Correlations | Key NOE Correlations |
| 1 | 4.20 | m | 64.1 | C5, C6, C7 | H6, H7(anti) |
| 3 | 3.45 | d, J=3.5 | 66.6 | C1, C4, C8 | H4, H7(syn) |
| 4 | 3.57 | m | 50.7 | C3, C5, C7 | H3, H5 |
| 5 | 7.07 | dd, J=5.9,3.2 | 137.6 | C1, C4, C6 | H4, H6 |
| 6 | 6.56 | dd, J=5.9,3.2 | 133.0 | C1, C4, C5 | H1, H5 |
| 7a (syn) | 2.15 | dt, J=9.0,1.5 | 48.8 | C1, C4 | H3 |
| 7b (anti) | 1.60 | dt, J=9.0,1.5 | 48.8 | C1, C4 | H1 |
| 8 (C=O) | - | - | 173.3 | - | - |
(Note: Spectra acquired in D2O at 500 MHz. Chemical shifts are referenced to internal DSS.)
Experimental Protocols
To guarantee reproducibility and prevent artifact generation, the following self-validating protocol must be strictly adhered to.
Protocol 1: Phase-Sensitive NOESY Acquisition
Causality: A standard 1D NOE difference experiment is insufficient for rigid bicyclic systems due to signal overlap at the bridgehead. A 2D phase-sensitive NOESY prevents phase twisting and allows for precise volume integration of cross-peaks.
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Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of 99.9% D2O . Add 1 μ L of DSS as an internal standard. Transfer to a 5 mm precision NMR tube.
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Temperature Calibration: Equilibrate the probe to exactly 298 K. Temperature fluctuations alter the viscosity of D2O , shifting the correlation time ( τc ) and impacting NOE buildup rates.
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Relaxation Delay ( d1 ): Run an inversion-recovery ( T1 ) experiment. Set d1≥5×T1 (typically 2.5–3.0 seconds) to ensure complete longitudinal relaxation between scans. Failure to do so will result in false NOE intensities.
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Mixing Time ( τm ): Set τm=400 ms .
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Validation Check: If τm is too long, spin diffusion occurs (e.g., H3 transfers magnetization to H4, which transfers it to H5, creating a false H3-H5 cross-peak). Run a secondary ROESY experiment ( τm=250 ms ) to distinguish true direct NOEs from spin diffusion artifacts.
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Acquisition: Acquire 2048 data points in t2 and 256 increments in t1 with 16 scans per increment. Process with a squared sine-bell apodization function in both dimensions.
Protocol 2: Absolute Configuration via Chiral Derivatization
While relative stereochemistry is solved via NMR, the absolute (1R) configuration requires external validation [4].
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React the secondary amine with (S) -(+)- α -methoxy- α -trifluoromethylphenylacetyl chloride (Mosher's acid chloride) in the presence of pyridine.
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Acquire 1 H and 19 F NMR of the resulting diastereomer.
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Calculate the ΔδSR values for the protons on the bicyclic ring. A positive Δδ for the H5/H6 protons and a negative Δδ for the H3/H4 protons definitively assigns the absolute configuration of the C1 bridgehead as (1R).
References
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Grieco, P. A., et al. "Retro aza Diels-Alder reactions of 2-azanorbornenes: improved methods for the unmasking of primary amines." The Journal of Organic Chemistry. URL: [Link]
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Kobayashi, T., et al. "A Novel Skeletal Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives into 2-Oxabicyclo[3.3.0]-oct-7-en-3-ones under Acidic Conditions." Bulletin of the Chemical Society of Japan. URL: [Link]
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"Novel L-prolyl-L-leucylglycinamide (PLG) Tripeptidomimetics based on 2-azanorbornane Scaffold as Positive Allosteric Modulators of D2R." Organic & Biomolecular Chemistry (The Royal Society of Chemistry). URL: [Link]
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Dumas, A., et al. "Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids." Synthesis (Thieme Connect). URL: [Link]
